molecular formula C7H10O2 B1595019 2-Furanmethanol, alpha-ethyl- CAS No. 4208-61-1

2-Furanmethanol, alpha-ethyl-

Cat. No.: B1595019
CAS No.: 4208-61-1
M. Wt: 126.15 g/mol
InChI Key: MWXWHUXLVXOXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanmethanol, alpha-ethyl-, also known as 2-(2-Furyl)ethanol, is an organic compound with the molecular formula C6H8O2. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is known for its pleasant odor and is commonly found in various natural products, including essential oils and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furanmethanol, alpha-ethyl-, can be synthesized through several methods. One common synthetic route involves the reduction of 2-furancarboxaldehyde (furfural) using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an organic solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, 2-Furanmethanol, alpha-ethyl-, can be produced through the catalytic hydrogenation of furfural. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature. The hydrogenation reaction converts furfural to 2-furanmethanol, which can then be further processed to obtain the alpha-ethyl derivative.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, alpha-ethyl-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-furancarboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the compound can yield 2-furanmethanol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The hydroxyl group in 2-Furanmethanol, alpha-ethyl-, can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF).

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

    Oxidation: 2-Furancarboxylic acid.

    Reduction: 2-Furanmethanol.

    Substitution: Depending on the substituent introduced, various derivatives of 2-Furanmethanol, alpha-ethyl-, can be formed.

Scientific Research Applications

2-Furanmethanol, alpha-ethyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: 2-Furanmethanol, alpha-ethyl-, is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, alpha-ethyl-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, participating in nucleophilic addition and substitution reactions. Its biological activity is attributed to its ability to interact with cellular components, such as enzymes and receptors, leading to various physiological effects.

Comparison with Similar Compounds

2-Furanmethanol, alpha-ethyl-, can be compared with other furan derivatives, such as:

    2-Furanmethanol (Furfuryl alcohol): Similar in structure but lacks the alpha-ethyl group.

    2-Furancarboxaldehyde (Furfural): An aldehyde derivative of furan, used as a precursor in the synthesis of 2-Furanmethanol, alpha-ethyl-.

    2-Furancarboxylic acid: An oxidation product of 2-Furanmethanol, alpha-ethyl-.

The uniqueness of 2-Furanmethanol, alpha-ethyl-, lies in its specific structural features, which confer distinct chemical and biological properties compared to other furan derivatives.

Properties

IUPAC Name

1-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-6(8)7-4-3-5-9-7/h3-6,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWXWHUXLVXOXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044671
Record name 1-(Furan-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4208-61-1, 26908-23-6
Record name α-Ethyl-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4208-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Hydroxypropyl)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanpropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026908236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furanmethanol, .alpha.-ethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353489
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Furanmethanol, .alpha.-ethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-(Furan-2-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3044671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-ethylfuran-2-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.937
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-HYDROXYPROPYL)FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0TJ5Q05LN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Furanmethanol, alpha-ethyl-
Reactant of Route 2
Reactant of Route 2
2-Furanmethanol, alpha-ethyl-
Reactant of Route 3
Reactant of Route 3
2-Furanmethanol, alpha-ethyl-
Reactant of Route 4
2-Furanmethanol, alpha-ethyl-
Reactant of Route 5
Reactant of Route 5
2-Furanmethanol, alpha-ethyl-
Reactant of Route 6
Reactant of Route 6
2-Furanmethanol, alpha-ethyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.